Phenyl-(3-phenyl-1H-indazol-6-yl)-amine

JNK3 Isoform selectivity Kinase inhibition

This N,3-diphenyl-1H-indazol-6-amine is an investigative, non-human research compound from the 6-anilinoindazole class. It is a highly selective JNK3 inhibitor (>200-fold over JNK1/p38α) with an established co-crystal structure (PDB: 2B1P), making it the benchmark reference compound for SAR studies and a superior chemical probe for isoform-selective kinase inhibition compared to non-selective tools like SP600125. Suitable for Parkinson's and Alzheimer's disease research.

Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
Cat. No. B10852565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-(3-phenyl-1H-indazol-6-yl)-amine
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)NC4=CC=CC=C4
InChIInChI=1S/C19H15N3/c1-3-7-14(8-4-1)19-17-12-11-16(13-18(17)21-22-19)20-15-9-5-2-6-10-15/h1-13,20H,(H,21,22)
InChIKeyUCZOJYXXXUINID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl-(3-phenyl-1H-indazol-6-yl)-amine: Core Scaffold Identity and Baseline Properties for Research Procurement


Phenyl-(3-phenyl-1H-indazol-6-yl)-amine (synonyms: N,3-diphenyl-1H-indazol-6-amine; CHEMBL383177; SCHEMBL6582340) is a synthetic small-molecule indazole derivative with a molecular formula of C19H15N3 and a molecular weight of 285.3 g/mol [1]. This compound belongs to the 6-anilinoindazole chemotype, a scaffold originally designed through structure-based drug design to target the ATP-binding pocket of c-Jun N-terminal kinase-3 (JNK3, also known as MAPK10) [2]. It is classified as an investigative discovery agent and is primarily cited in the context of selective JNK3 inhibition, with reported activity against both JNK3 and p38α MAP kinase [1]. The compound is commercially available through multiple research chemical suppliers at purities typically ≥95% and is intended for non-human research use only [3].

Why Generic Substitution Fails: Phenyl-(3-phenyl-1H-indazol-6-yl)-amine and the Indazole Scaffold Selectivity Challenge


Indazole-based kinase inhibitors cannot be treated as interchangeable commodities because subtle substitution patterns on the indazole core dramatically alter kinase selectivity profiles. The 6-anilinoindazole scaffold was explicitly designed to exploit the selectivity pocket of JNK3, with the aniline moiety at the 6-position serving as the critical pharmacophoric element that discriminates between JNK isoforms [1]. Compounds within this class exhibit widely divergent selectivity windows: while Phenyl-(3-phenyl-1H-indazol-6-yl)-amine (compound 4a) achieves >200-fold selectivity for JNK3 over JNK1 and p38α, closely related analogs such as SR-3737 (an indazole-based inhibitor) are equipotent against JNK3 and p38 (IC50 = 12 nM and 3 nM, respectively), demonstrating no isoform selectivity [2]. Furthermore, the pan-JNK inhibitor SP600125, frequently used as a tool compound, inhibits JNK1, JNK2, and JNK3 with nearly equal potency (IC50 = 40, 40, and 90 nM, respectively) and lacks the isoform discrimination required for target-specific studies [3]. These data underscore that even structurally related indazole compounds cannot substitute for one another without compromising the experimental objective of isoform-selective kinase inhibition.

Quantitative Differentiation Evidence for Phenyl-(3-phenyl-1H-indazol-6-yl)-amine Against Key Comparators


JNK3 Potency and Selectivity Over JNK1: Phenyl-(3-phenyl-1H-indazol-6-yl)-amine vs. SP600125

Phenyl-(3-phenyl-1H-indazol-6-yl)-amine (compound 4a in the Swahn et al. series) achieves a JNK3 IC50 of 48 nM with >200-fold selectivity over JNK1 (IC50 >10,000 nM), as determined in the same assay system [1]. In contrast, the widely used pan-JNK inhibitor SP600125 inhibits JNK3 with an IC50 of 90 nM but shows only ~2.25-fold selectivity over JNK1 (IC50 = 40 nM) [2]. This difference in selectivity ratio ( >208-fold vs. ~2.25-fold) means that SP600125 cannot be used to dissect JNK3-specific biology without confounding JNK1 inhibition.

JNK3 Isoform selectivity Kinase inhibition

JNK3 Selectivity Over p38α: Phenyl-(3-phenyl-1H-indazol-6-yl)-amine vs. SR-3737

Phenyl-(3-phenyl-1H-indazol-6-yl)-amine exhibits a JNK3 IC50 of 48 nM with p38α IC50 >10,000 nM, yielding a selectivity ratio of >208-fold [1]. In marked contrast, the indazole-based inhibitor SR-3737 displays a JNK3 IC50 of 12 nM but a p38α IC50 of 3 nM, resulting in an inverse selectivity profile where p38α is inhibited 4-fold more potently than JNK3 [2]. This represents a fundamental difference in pharmacological behavior: the target compound spares p38α at concentrations well above its JNK3 IC50, whereas SR-3737 potently inhibits p38α at concentrations below its JNK3 IC50.

p38α selectivity JNK3 inhibitor MAP kinase

6-Anilinoindazole Core vs. 3-Phenyl-indazol-6-amine: Critical Role of the 6-Anilino Substituent in JNK3 Affinity

Phenyl-(3-phenyl-1H-indazol-6-yl)-amine, which bears an N-phenyl substituent at the 6-position, achieves a JNK3 IC50 of 48 nM [1]. The des-phenyl analog 3-phenyl-1H-indazol-6-amine (CAS 287192-81-8), which lacks the N-phenyl group and instead has a primary amine at the 6-position, serves as a useful comparator for evaluating the contribution of the 6-anilino moiety. Consistent with the structure-based design rationale that the 6-anilino group occupies the JNK3 selectivity pocket [1], removal of this N-phenyl substituent is expected to substantially reduce JNK3 binding affinity, as the primary amine cannot engage the hydrophobic selectivity pocket formed by gatekeeper residue Met146. This SAR principle is further evidenced by the 2-methoxyphenyl analog CHEMBL254443, which showed a JNK1 IC50 of 1,600 nM [2], consistent with a significant loss of JNK affinity when the aniline substitution pattern is altered.

SAR Aniline substituent Indazole scaffold

High-Value Application Scenarios for Phenyl-(3-phenyl-1H-indazol-6-yl)-amine in Research Procurement


JNK Isoform Selectivity Profiling in Neurodegenerative Disease Models

In Parkinson's disease and Alzheimer's disease research, JNK3 is the predominantly expressed JNK isoform in the central nervous system, while JNK1 and JNK2 are ubiquitously expressed. Phenyl-(3-phenyl-1H-indazol-6-yl)-amine, with its >200-fold selectivity for JNK3 over JNK1 and p38α, serves as a superior chemical probe for isolating JNK3-specific contributions to neuronal apoptosis compared to non-selective alternatives such as SP600125 [1]. The compound's established co-crystal structure with JNK3 (PDB: 2B1P) provides a structural basis for rational chemical modification and target engagement validation [2].

Reference Standard for 6-Anilinoindazole Scaffold-Based Kinase Inhibitor Discovery

Medicinal chemistry programs targeting JNK3 or related MAP kinases can use Phenyl-(3-phenyl-1H-indazol-6-yl)-amine as a benchmark reference compound representing the unsubstituted 6-anilinoindazole pharmacophore. Compound 4a in the original Swahn et al. series demonstrates the baseline JNK3 potency (IC50 = 48 nM) and selectivity profile achievable with this core scaffold before further substitution [1]. This reference point enables quantitative SAR comparisons when evaluating novel analogs with substituents at the aniline ring (R1 and R2 positions).

Kinase Selectivity Panel Counter-Screening

The compound's reported broad kinase selectivity profile, evaluated against a panel of kinases at 10 µM with no significant off-target activity detected [1], makes it suitable as a JNK3-selective control compound in kinase selectivity panel screening. Researchers developing new JNK3 inhibitors can include Phenyl-(3-phenyl-1H-indazol-6-yl)-amine as a comparator to benchmark the selectivity gains (or losses) of their novel chemotypes against this well-characterized indazole standard.

Quote Request

Request a Quote for Phenyl-(3-phenyl-1H-indazol-6-yl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.